N'-hydroxy-4-methyl-1,4-diazepane-1-carboximidamide
Description
Properties
Molecular Formula |
C7H16N4O |
|---|---|
Molecular Weight |
172.23 g/mol |
IUPAC Name |
N'-hydroxy-4-methyl-1,4-diazepane-1-carboximidamide |
InChI |
InChI=1S/C7H16N4O/c1-10-3-2-4-11(6-5-10)7(8)9-12/h12H,2-6H2,1H3,(H2,8,9) |
InChI Key |
MRGNOBZERZDNMN-UHFFFAOYSA-N |
Isomeric SMILES |
CN1CCCN(CC1)/C(=N/O)/N |
Canonical SMILES |
CN1CCCN(CC1)C(=NO)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-hydroxy-4-methyl-1,4-diazepane-1-carboximidamide can be achieved through several methods. One common approach involves the intramolecular asymmetric reductive amination of the corresponding aminoketones using imine reductase (IRED) as a biocatalyst . This method offers high enantioselectivity and efficiency, making it suitable for producing chiral diazepanes.
Industrial Production Methods
Industrial production of N’-hydroxy-4-methyl-1,4-diazepane-1-carboximidamide typically involves optimizing the reaction conditions to maximize yield and purity. This may include the use of specific catalysts, solvents, and temperature control to ensure consistent and scalable production.
Chemical Reactions Analysis
Types of Reactions
N’-hydroxy-4-methyl-1,4-diazepane-1-carboximidamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: It can be reduced to form different amine derivatives.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are optimized based on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amine derivatives.
Scientific Research Applications
N’-hydroxy-4-methyl-1,4-diazepane-1-carboximidamide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: It has potential therapeutic applications, such as in the development of drugs for treating various diseases.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N’-hydroxy-4-methyl-1,4-diazepane-1-carboximidamide involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor or receptor antagonist, modulating biological processes at the molecular level. Detailed studies on its mechanism of action can provide insights into its potential therapeutic applications.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N’-hydroxy-4-methyl-1,4-diazepane-1-carboximidamide include other diazepanes and related heterocycles, such as:
- 1,4-diazepane
- 4-methyl-1,4-diazepane
- N’-hydroxy-4-(4-methyl-1,4-diazepan-1-yl)benzene-1-carboximidamide
Uniqueness
N’-hydroxy-4-methyl-1,4-diazepane-1-carboximidamide is unique due to its specific structure and functional groups, which confer distinct chemical and biological properties. Its high enantioselectivity and efficiency in synthesis make it a valuable compound for various applications.
Biological Activity
N'-Hydroxy-4-methyl-1,4-diazepane-1-carboximidamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article will explore the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
This compound features a diazepane ring structure, which is known for its diverse pharmacological properties. The compound can be represented by the following chemical structure:
The biological activity of this compound is primarily attributed to its interactions with various biological targets. Key mechanisms include:
- Inhibition of Enzymatic Activity : The compound has shown potential as an inhibitor for certain enzymes, which may contribute to its therapeutic effects.
- Modulation of Neurotransmitter Systems : Similar compounds have been noted for their ability to interact with neurotransmitter receptors, particularly GABA receptors, suggesting potential anxiolytic or sedative effects.
Anticancer Activity
Recent studies have indicated that compounds similar to this compound exhibit anticancer properties. For instance:
- In vitro Studies : Research has demonstrated that related diazepane derivatives can inhibit the proliferation of cancer cell lines through apoptosis induction and cell cycle arrest.
| Study Reference | Cell Line Tested | IC50 Value (µM) | Mechanism |
|---|---|---|---|
| HeLa | 15.2 | Apoptosis | |
| MCF-7 | 20.5 | Cell Cycle Arrest |
Antimicrobial Activity
The compound has also been evaluated for antimicrobial properties against various pathogens. Preliminary results suggest:
- Broad-Spectrum Activity : Exhibits activity against both Gram-positive and Gram-negative bacteria.
| Pathogen Tested | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
Case Study 1: Anticancer Efficacy
A study published in Bioorganic & Medicinal Chemistry Letters explored the anticancer efficacy of a series of diazepane derivatives, including this compound. The results indicated significant cytotoxicity against various cancer cell lines, suggesting potential for development as an anticancer agent .
Case Study 2: Neuroprotective Effects
Another investigation focused on the neuroprotective effects of diazepane derivatives in models of neurodegeneration. The results showed that these compounds could reduce oxidative stress and inflammation in neuronal cells, indicating a possible role in treating neurodegenerative diseases .
Safety and Toxicology
Safety assessments are crucial for evaluating the therapeutic potential of any new compound. Preliminary toxicity studies on this compound have indicated low acute toxicity levels in animal models, with no observed adverse effects at therapeutic doses .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
